molecular formula C42H32Co2O6P2+2 B13093600 Hexacarbonylbis(triphenylphosphine)dicobalt

Hexacarbonylbis(triphenylphosphine)dicobalt

Cat. No.: B13093600
M. Wt: 812.5 g/mol
InChI Key: HBRKABXRCZNKBL-UHFFFAOYSA-P
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Description

Hexacarbonylbis(triphenylphosphine)dicobalt is a coordination compound with the formula ( \text{C}{42}\text{H}{30}\text{Co}_2\text{O}_6\text{P}_2 ). It is a complex of cobalt, carbon monoxide, and triphenylphosphine. This compound is known for its applications in organic synthesis, particularly in the Pauson-Khand reaction, which forms cyclopentenones from alkynes, alkenes, and carbon monoxide .

Preparation Methods

Hexacarbonylbis(triphenylphosphine)dicobalt can be synthesized through various methods. One common synthetic route involves the reaction of dicobalt octacarbonyl with triphenylphosphine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:

[ \text{Co}_2(\text{CO})_8 + 2 \text{PPh}_3 \rightarrow (\text{CO})_3\text{Co}(\mu-\text{PPh}_3)\text{Co}(\text{CO})_3 + 2 \text{CO} ]

Chemical Reactions Analysis

Hexacarbonylbis(triphenylphosphine)dicobalt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different cobalt oxides.

    Reduction: It can be reduced to form lower oxidation state cobalt complexes.

    Substitution: Ligand substitution reactions can occur, where triphenylphosphine or carbon monoxide ligands are replaced by other ligands.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hexacarbonylbis(triphenylphosphine)dicobalt has several scientific research applications:

Mechanism of Action

The mechanism of action of hexacarbonylbis(triphenylphosphine)dicobalt involves its ability to coordinate with various substrates, facilitating chemical reactions. In the Pauson-Khand reaction, the compound acts as a catalyst by coordinating with the alkyne and alkene substrates, promoting the formation of a cyclopentenone product. The molecular targets and pathways involved in its catalytic activity include the coordination of carbon monoxide and triphenylphosphine ligands, which stabilize the reactive intermediates .

Comparison with Similar Compounds

Hexacarbonylbis(triphenylphosphine)dicobalt can be compared with other similar cobalt carbonyl complexes, such as:

This compound is unique due to its specific ligand environment, which provides distinct catalytic properties and stability compared to other cobalt carbonyl complexes .

Properties

Molecular Formula

C42H32Co2O6P2+2

Molecular Weight

812.5 g/mol

IUPAC Name

carbon monoxide;cobalt;triphenylphosphanium

InChI

InChI=1S/2C18H15P.6CO.2Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6*1-2;;/h2*1-15H;;;;;;;;/p+2

InChI Key

HBRKABXRCZNKBL-UHFFFAOYSA-P

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Co].[Co]

Origin of Product

United States

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